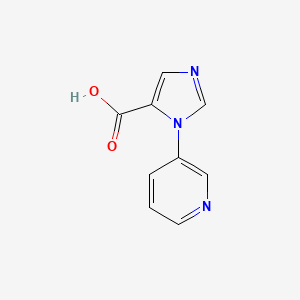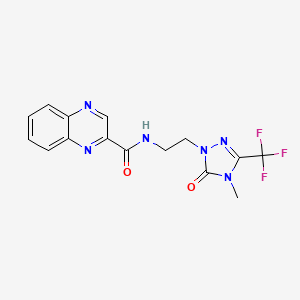![molecular formula C18H16N6O2S B2500563 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1903520-58-0](/img/structure/B2500563.png)
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound known for its complex structure and intriguing pharmacological properties. With the amalgamation of several heterocyclic frameworks, it demonstrates a diverse range of chemical reactivity and potential biomedical applications. This compound has garnered interest due to its structural uniqueness and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized using a multi-step process involving the formation of key intermediates. The initial step typically involves the preparation of 2-methyl-4-oxothieno[2,3-d]pyrimidine via a cyclization reaction. Subsequently, the ethyl side chain is introduced through alkylation. The next critical step involves the formation of the 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety using a click chemistry approach, where azide-alkyne cycloaddition is employed under copper-catalyzed conditions.
Industrial Production Methods: Industrial synthesis may utilize flow chemistry techniques to enhance the efficiency and yield of the reaction. High-pressure reactors and continuous flow systems can be employed to optimize the reaction conditions, ensuring scalability and consistency in the production of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions such as oxidation, reduction, and substitution The thieno[2,3-d]pyrimidine core can be oxidized to introduce sulfone functionalities, while reduction can yield the corresponding dihydropyrimidine derivatives
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used for oxidation reactions Reduction reactions typically employ reagents such as sodium borohydride or lithium aluminium hydride
Major Products: Major products include sulfone derivatives, dihydropyrimidines, and substituted phenyl or triazole analogs
科学的研究の応用
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is explored for various applications in:
Chemistry: As a ligand in coordination chemistry, forming complexes with metal ions.
Biology: Inhibiting specific enzymes or receptors, showcasing antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various conditions due to its bioactive scaffold.
Industry: Used in the development of new materials with unique properties, such as conductive polymers or photostable dyes.
作用機序
The mechanism involves binding to molecular targets such as enzymes or receptors, leading to modulation of their activity. The pyrimidine and triazole rings are crucial for the interaction with biological macromolecules, often forming hydrogen bonds and hydrophobic interactions. Pathways involved could include inhibition of specific signaling proteins or metabolic enzymes, leading to therapeutic effects.
類似化合物との比較
Compared to similar compounds, such as thienopyrimidines and triazolopyrimidines, N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its hybrid structure combining multiple pharmacophores. Other similar compounds include:
Thienopyrimidines
Triazolopyrimidines
Pyrimidinyl triazoles
These compounds share some structural elements but differ in their overall architecture and, consequently, their reactivity and biological activity.
There you go! Anything specific you would like to dig deeper into?
特性
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-12-21-17-14(7-10-27-17)18(26)23(12)9-8-19-16(25)15-11-20-24(22-15)13-5-3-2-4-6-13/h2-7,10-11H,8-9H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRJXIYNHUWOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500481.png)



![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/new.no-structure.jpg)



![3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride](/img/structure/B2500494.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)
![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500501.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride](/img/structure/B2500503.png)
